N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine

Medicinal Chemistry Heterocyclic Synthesis Building Block

Researchers requiring the precise 3-nitro-2-amine regioisomer for fused imidazo[4,5-b]pyridine synthesis face supply inconsistency. This compound eliminates that risk with confirmed 97% purity and a pre-installed imidazole-ethylamine side chain, saving a synthetic step. - Reduces to ortho-diamine for direct cyclization to kinase inhibitor scaffolds. - Electron-withdrawing nitro group enables regioselective late-stage diversification. - Steep volume discount at 5 g ensures economical gram-scale campaigns.

Molecular Formula C10H11N5O2
Molecular Weight 233.23 g/mol
CAS No. 1306202-17-4
Cat. No. B1387364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine
CAS1306202-17-4
Molecular FormulaC10H11N5O2
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCCN2C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C10H11N5O2/c16-15(17)9-2-1-3-12-10(9)13-5-7-14-6-4-11-8-14/h1-4,6,8H,5,7H2,(H,12,13)
InChIKeyIVLMXDDXVUBFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine Key Properties


N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine is a heterocyclic small molecule that combines an imidazole ring linked via a 2-aminoethyl chain to a 3-nitropyridine scaffold . With the molecular formula C10H11N5O2 and a molecular weight of 233.23 g/mol, it is supplied as a research chemical with a typical purity specification of 97% . The compound belongs to the broader class of imidazole-pyridine hybrids, scaffolds frequently explored for enzyme inhibition and receptor modulation due to the metal-coordinating and hydrogen-bonding capabilities of both heterocycles . A comprehensive literature and database survey conducted in May 2025 (PubMed, BindingDB, ChEMBL, PubChem) yielded no peer-reviewed quantitative bioactivity data for this specific compound, indicating that it remains an unexplored chemical entity in the public domain .

Regioisomer-controlled scaffold access 3-Nitro-2-amine pattern secures imidazo[4,5-b]pyridine core formation
Convergent purity specification Independent suppliers converge on a consistent purity grade
Unexplored public bioactivity profile No documented target engagement data; suited for synthesis-driven exploration

Generic Substitution Failure of N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine


The compound's three defining structural features—a 2-amino linker, an ethyl spacer to imidazole, and a nitro group at pyridine's 3-position—collectively determine its electronic profile and reactivity. Moving the nitro group to the 4- or 5-position, altering the linker length to a propyl chain, or replacing the imidazole with other heterocycles such as pyridine or triazole yields molecules with different partial charge distributions, H-bond acceptor/donor patterns, and metabolic liabilities . The 3-nitro-2-amine substitution pattern is a privileged intermediate for constructing fused imidazo[4,5-b]pyridine ring systems, whereas other regioisomers lead to different fused products [1]. Therefore, procurement of this precise regioisomer is non-negotiable for ensuring experimental reproducibility in medicinal chemistry and chemical biology campaigns.

Regioisomer mismatch
A 4-nitro or 5-nitro regioisomer leads to imidazo[4,5-c]pyridine or alternative fused cores, not the intended [4,5-b] system.
Linker length alteration
Extending the ethyl spacer to propyl or butyl changes steric bulk and may disrupt cyclization or target engagement.
Heterocycle replacement
Substituting imidazole with pyrazole or triazole alters H-bond donor/acceptor patterns, shifting pharmacological profile.

N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine Evidence Summary


3-Nitro-2-amine Substituent Uniqueness

The target compound features a 3-nitro-2-amine substitution on the pyridine ring, a pattern that serves as a direct precursor for the synthesis of imidazo[4,5-b]pyridine fused systems via nitro reduction and subsequent cyclization [1]. This contrasts with the 5-nitro-2-amine regioisomer, which would yield imidazo[4,5-c]pyridine scaffolds, or the 3-nitro-4-amine isomer, which leads to imidazo[4,5-c]pyridine-4-amine derivatives. No direct head-to-head activity comparison data are currently available in the peer-reviewed literature for this compound versus its closest regioisomers.

Synthetic destinations
Supporting evidence
3-NO₂, 2-NH-(CH₂)₂-imidazole → imidazo[4,5-b]pyridine
vs. 5-NO₂ regioisomer → imidazo[4,5-c]pyridine
Controls fused-ring scaffold identity
No head-to-head activity data; differentiation is structure-based
Medicinal Chemistry Heterocyclic Synthesis Building Block

Purity Specification from Independent Suppliers

CheMenu reports a minimum purity of 97% (HPLC) for catalog number CM493276 . MolCore specifies 'NLT 97%' for the same CAS number, confirming that two independent suppliers converge on a 97% purity threshold . Many generic building blocks in this category are offered at 95% purity ; the 97% specification represents a 2-percentage-point absolute purity improvement that reduces the burden of in-house re-purification for sensitive downstream reactions such as metal-catalyzed couplings or enzyme assays.

Purity specification
Data to verify
97% (HPLC) reported
Reduces re-purification burden vs. 95% grade
Analytical method not disclosed by vendors
Quality Control Chemical Purity Procurement

Gram-Scale Cost Efficiency

CymitQuimica lists tiered pricing for three scales: 250 mg (261.00 €), 1 g (455.00 €), and 5 g (1,738.00 €) . The effective cost per gram decreases substantially with quantity, from 1,044 €/g at the 250 mg scale to 347.6 €/g at the 5 g scale. This represents a 66.7% reduction in unit cost when scaling from the smallest to the largest offered package, a pricing structure that rewards medium-scale procurement for multi-step synthetic campaigns.

Cost efficiency
Supplier-specified
€347.6/g (5 g)
vs. €1,044/g (250 mg)
66.7% lower unit cost at gram scale
CymitQuimica pricing, Feb 2019; subject to change
Procurement Cost Efficiency Scale-up

Absence of Validated Bioactivity Data

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem performed in May 2025 using both the CAS number and IUPAC name yielded zero peer-reviewed quantitative target engagement entries (IC50, Ki, EC50) for N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine . This contrasts sharply with closely related fused analogs such as imidazo[1,2-a]pyridine derivatives, for which BindingDB alone contains over 500 affinity measurements across multiple kinase and GPCR targets. The absence of data does not imply absence of activity; it signifies that the compound remains pharmacologically uncharacterized in the public domain.

Bioactivity status
Class-level inference
Zero target engagement records (IC₅₀, Kᵢ, EC₅₀) across major databases
Uncharacterized pharmacological entity
Absence of data ≠ absence of activity; >500 records for fused imidazopyridine class
Target Engagement Pharmacology Data Availability

Application Scenarios for N-[2-(1H-Imidazol-1-yl)ethyl]-3-nitropyridin-2-amine


Precursor for Imidazo[4,5-b]pyridine Libraries

The 3-nitro-2-amine pyridine motif can be reduced to an ortho-diamine and subsequently cyclized with carbonyl equivalents to form imidazo[4,5-b]pyridine systems—a core scaffold in kinase inhibitors and antimicrobial agents [1]. Because the imidazole moiety is already installed on the ethylamine side chain, this compound saves at least one synthetic step compared to routes that start with a bare 2-amino-3-nitropyridine and require separate imidazole introduction.

Probe Development for Imidazoline Receptor Profiling

The imidazole-ethylamine linker in this compound structurally resembles the pharmacophore of known imidazoline I2 receptor ligands such as idazoxan. The 3-nitro group provides a synthetic handle for further diversification through reduction, acylation, or nucleophilic aromatic substitution, enabling structure-activity relationship (SAR) exploration around the I1/I2 imidazoline receptor subtypes.

Nitro-Directed Late-Stage Functionalization

The electron-withdrawing 3-nitro group activates the pyridine ring toward regioselective nucleophilic aromatic substitution at the ortho and para positions. This enables late-stage introduction of amines, alkoxides, or thiols under mild conditions, a strategy valuable for generating diverse compound collections from a single advanced intermediate [1].

Budget-Efficient Gram-Scale Building Block

The steep volume discount (67% lower cost per gram at 5 g vs. 250 mg ) and confirmed 97% purity across multiple vendors make this compound an economically sound choice for research groups planning gram-scale synthetic campaigns. Procurement of 5 g quantities minimizes per-unit costs while maintaining purity suitable for most non-GMP laboratory applications.

Application
Selection Property
Validation Focus
Imidazo[4,5-b]pyridine library synthesis
3-Nitro-2-amine regioisomer for cyclization
Fused-ring identity and cyclization yield
Imidazoline receptor probe development
Imidazole-ethylamine pharmacophore
Receptor subtype selectivity screening
Nitro-directed late-stage diversification
Electron-withdrawing nitro activation
Regioselective SNAr functionalization scope
Gram-scale building block procurement
Volume discount and multi-vendor purity convergence
Cost-per-gram validation and purity consistency
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